molecular formula C6H11NO2S B1596495 Ethyl thiazolidine-4-carboxylate CAS No. 51977-21-0

Ethyl thiazolidine-4-carboxylate

Cat. No.: B1596495
CAS No.: 51977-21-0
M. Wt: 161.22 g/mol
InChI Key: ZRBNETYZYOXTLS-UHFFFAOYSA-N
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Description

Ethyl thiazolidine-4-carboxylate is a heterocyclic organic compound that features a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl thiazolidine-4-carboxylate can be synthesized through various methods. One common approach involves the reaction of ethyl 3-chloro-3-(alkylimino)-2-oxopropanoate with 1-alkyl-3-arylthioureas in acetonitrile at room temperature. This one-pot synthesis yields various derivatives of this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve optimizing reaction conditions to improve yield, purity, and selectivity. Techniques such as multicomponent reactions, click reactions, and green chemistry approaches are employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl thiazolidine-4-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Reagents such as aldehydes, ketones, and thioureas are commonly used in reactions involving this compound. Reaction conditions can vary, but many reactions are carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed: The major products formed from reactions involving this compound include various substituted thiazolidine derivatives, which can exhibit a range of biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl thiazolidine-4-carboxylate involves its interaction with various molecular targets and pathways. The compound can form stable thiazolidine products through bioorthogonal reactions with aldehydes and 1,2-aminothiols. These reactions are efficient and can occur under physiological conditions, making this compound a valuable tool in bioconjugation and drug development .

Properties

IUPAC Name

ethyl 1,3-thiazolidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S/c1-2-9-6(8)5-3-10-4-7-5/h5,7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBNETYZYOXTLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CSCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40966297
Record name Ethyl 1,3-thiazolidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40966297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51977-21-0, 60664-15-5
Record name 4-Thiazolidinecarboxylic acid, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51977-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl thiazolidine-4-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051977210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (R)-thiazolidine-4-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060664155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 1,3-thiazolidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40966297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl thiazolidine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.317
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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